Fsp³-Driven Three-Dimensionality: Spiro[3.3]heptane Core vs. Benzene (Flatland)
The spiro[3.3]heptane core, from which 3-methylspiro[3.3]heptan-1-one is derived, possesses an Fsp³ (fraction of sp³-hybridised carbons) of 1.0, compared to Fsp³ = 0 for the benzene ring it is designed to replace [1]. Lovering et al. (2009) demonstrated that increasing Fsp³ from the discovery phase through to marketed drugs correlates with a 31% increase in clinical success rate, primarily through improved solubility and reduced CYP inhibition [2]. Moreover, the spiro[3.3]heptane core generates 18 possible chiral disubstituted isomers versus only 3 for benzene, enabling a far broader exploration of three-dimensional chemical space for target engagement [1].
| Evidence Dimension | Fraction of sp³-hybridised carbons (Fsp³) |
|---|---|
| Target Compound Data | Fsp³ = 1.0 (spiro[3.3]heptane core; all 7 skeletal carbons sp³-hybridised) |
| Comparator Or Baseline | Fsp³ = 0 (benzene; all 6 carbons sp²-hybridised) |
| Quantified Difference | ΔFsp³ = +1.0 (absolute maximum possible difference) |
| Conditions | Calculated from molecular structure; spiro[3.3]heptane core as defined in the P450BM3 hydroxylation study |
Why This Matters
A higher Fsp³ is empirically associated with improved clinical progression rates; procurement of Fsp³ = 1.0 building blocks directly supports 'Escape from Flatland' strategies mandated by modern drug discovery programs.
- [1] Harwood LA, Xiong Z, Christensen KE, et al. Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Org Lett. 2025;27(36):9849–9853. (Fsp³ values: benzene Fsp³ = 0; spiro[3.3]heptane core Fsp³ = 1.0; 18 disubstituted isomers vs. 3). View Source
- [2] Lovering F, Bikker J, Humblet C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J Med Chem. 2009;52(21):6752–6756. View Source
